5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a thiophene ring, a pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated thiophene with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonamide Formation: Sulfonyl chloride and a base such as triethylamine.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Sulfone derivatives.
Coupling Products: Complex heterocyclic compounds with extended conjugation.
Scientific Research Applications
5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Biological Research: It is used as a tool compound to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides: These compounds share the bromine and chlorobenzyl groups but differ in the heterocyclic core.
N-(4-chlorobenzyl)-1H-pyrazole-4-sulfonamides: These compounds have a similar pyrazole-sulfonamide structure but lack the bromine and thiophene rings.
Uniqueness
5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide is unique due to the combination of its brominated thiophene ring and pyrazole-sulfonamide structure. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H11BrClN3O2S2 |
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Molecular Weight |
432.7 g/mol |
IUPAC Name |
5-bromo-N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H11BrClN3O2S2/c15-13-5-6-14(22-13)23(20,21)18-12-7-17-19(9-12)8-10-1-3-11(16)4-2-10/h1-7,9,18H,8H2 |
InChI Key |
QTCGHVDLVMPTIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)NS(=O)(=O)C3=CC=C(S3)Br)Cl |
Origin of Product |
United States |
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